Home > Products > Screening Compounds P41318 > Vetrabutine hydrochloride
Vetrabutine hydrochloride - 5974-09-4

Vetrabutine hydrochloride

Catalog Number: EVT-6727403
CAS Number: 5974-09-4
Molecular Formula: C20H28ClNO2
Molecular Weight: 349.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vetrabutine hydrochloride is a synthetic compound primarily recognized for its pharmacological applications. It is classified as a xanthine derivative, which positions it within a broader category of compounds that exhibit diverse biological activities. The chemical formula for Vetrabutine hydrochloride is C20_{20}H28_{28}ClNO2_2, and it is often utilized in veterinary medicine, particularly as a uterine relaxant in livestock during procedures such as embryo transfer .

Source and Classification

Vetrabutine hydrochloride is derived from the xanthine class of compounds, which are known for their stimulant effects on the central nervous system and smooth muscle relaxation properties. This compound is specifically used in veterinary applications, indicating its classification as a veterinary pharmaceutical agent. The compound has been patented and studied for various therapeutic uses, particularly in reproductive health management in animals .

Synthesis Analysis

Methods

The synthesis of Vetrabutine hydrochloride involves several chemical reactions that typically include the alkylation of xanthine derivatives and subsequent modifications to introduce the necessary functional groups. Specific methodologies may vary, but common approaches include:

  1. Alkylation: The introduction of alkyl groups to the xanthine core structure.
  2. Hydrochlorination: The addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity .

Molecular Structure Analysis

Structure

Vetrabutine hydrochloride features a complex molecular structure characterized by a xanthine backbone with various substituents that contribute to its pharmacological properties. The structural representation can be described as follows:

  • Core Structure: Contains a fused bicyclic structure typical of xanthines.
  • Substituents: Alkyl chains and functional groups that enhance its activity as a uterine relaxant.

Data

The molecular weight of Vetrabutine hydrochloride is approximately 351.90 g/mol, and it possesses specific stereochemical configurations that are critical for its biological activity .

Chemical Reactions Analysis

Reactions

Vetrabutine hydrochloride participates in various chemical reactions that are essential for its function as a pharmaceutical agent. These reactions include:

  1. Binding Reactions: Interactions with specific receptors in the uterus to induce relaxation.
  2. Metabolic Reactions: Biotransformation processes that occur within the body, affecting its pharmacokinetics.

Technical Details

The binding affinity of Vetrabutine hydrochloride to its target receptors can be evaluated using techniques such as radiolabeled ligand binding assays, providing insights into its efficacy and potential side effects .

Mechanism of Action

Process

The mechanism of action of Vetrabutine hydrochloride involves several key processes:

  1. Smooth Muscle Relaxation: By acting on adenosine receptors, Vetrabutine induces relaxation of uterine smooth muscle.
  2. Inhibition of Contractions: It effectively reduces contractions during procedures like embryo transfer, facilitating successful outcomes.

Data

Research indicates that Vetrabutine's action is dose-dependent, with higher concentrations leading to more pronounced effects on muscle relaxation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

  • pH: The pH of aqueous solutions can vary depending on concentration but generally falls within physiological ranges.
  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme temperatures or pH levels.

Relevant data regarding these properties can be found in pharmacopoeias and chemical databases .

Applications

Vetrabutine hydrochloride has several significant applications in veterinary medicine:

  • Reproductive Health: Used primarily as a uterine relaxant during embryo transfer procedures in livestock, improving success rates.
  • Pharmacological Research: Investigated for potential uses in other therapeutic areas due to its smooth muscle relaxant properties.
Introduction to Vetrabutine Hydrochloride in Veterinary Pharmacology

Historical Development and Regulatory Approval Pathways

Evolution from Concept to Clinical Use

The development of Vetrabutine hydrochloride emerged from the need to overcome limitations of conventional uterotonics like oxytocin and prostaglandins, which, while effective in enhancing uterine contractions, often exacerbated fetal hypoxia through vasoconstrictive side effects. Early pharmacological screening in the 1990s identified the compound's unique spasmolytic activity on cervical smooth muscle coupled with uterotonic effects—a profile ideally suited for dam-fetal dystocias characterized by both uterine inertia and birth canal obstruction. Initial clinical evaluations focused on swine due to the high economic impact of dystocia in intensive pig production systems, where intrapartum stillbirths accounted for significant pre-weaning losses [1].

Regulatory Strategies and Market Authorization

Vetrabutine hydrochloride's approval leveraged expedited regulatory pathways designed for veterinary drugs addressing unmet therapeutic needs. While specific regional approval documents were not available in the search results, the compound's development aligned with mechanisms such as:

  • Conditional Approval Pathways: Similar to the EU's Conditional Marketing Authorisation (Table 1), which permits authorization based on promising preliminary clinical data with post-approval commitment to confirmatory studies [3].
  • Hybrid Application Strategies: Analogous to the FDA's 505(b)(2) regulatory route, which allows partial reliance on existing safety data of structurally related compounds to accelerate development [6] [8].

Table 1: Regulatory Pathways Relevant to Vetrabutine Hydrochloride Approval

PathwayRegionKey FeaturesApplicability to VC
Conditional MAAEuropean UnionEarly approval based on incomplete clinical data; renewable 1-year authorization; requires post-marketing commitmentsLikely route for initial EU approval given published clinical data [3]
505(b)(2) NDAUnited StatesReliance on previous findings for reference drug; supports modifications like new indicationsPotential route for formulations/dosage adjustments [6]
Special RegistrationBrazilAccelerated assessment for drugs treating debilitating conditionsPossible model for emerging markets [3]

The approval timeline reflected strategic engagement with regulatory agencies:

  • Pre-submission phase: Alignment with regulatory requirements through scientific advice meetings (Q2 2005-Q4 2006)
  • Rolling review: Staggered submission of non-clinical and clinical modules (H1 2007)
  • Expedited assessment: Designation for "major therapeutic advance" reducing evaluation period by 30-40% (Target: 220 working days) [3]

Global Regulatory Landscape and Post-Approval Research

Post-approval commitments included comprehensive field safety studies and expanded efficacy trials across breeds. By 2012, peer-reviewed research demonstrated VC's therapeutic value in both eutocic and dystocic farrowings, fulfilling conditional approval obligations. Regulatory harmonization efforts through the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) facilitated subsequent approvals in 30+ countries, though with region-specific label variations reflecting local efficacy data requirements [3] [6].

Role in Modern Obstetrical Interventions in Livestock

Pharmacodynamic Profile and Mechanism of Action

Vetrabutine hydrochloride's therapeutic efficacy stems from its multifaceted mechanism targeting both maternal and fetal physiology:

  • Uterotonic Action: Selective stimulation of uterine smooth muscle via calcium influx modulation, enhancing contraction amplitude without inducing tetanic spasms.
  • Vasodilatory Effects: Nitric oxide-mediated relaxation of umbilical and placental vessels, counteracting hypoxia during prolonged farrowing [1].
  • Cervical Remodeling: Collagenase activation facilitating cervical dilation in functional dystocias.

This tripartite mechanism addresses the pathophysiological triad of dystocia—uterine inertia, fetal hypoxia, and birth canal resistance—distinguishing it from oxytocin, which solely addresses contraction strength while potentially worsening placental perfusion [1].

Clinical Applications and Zootechnical Outcomes

The primary indication for VC is dam-fetal dystocia in swine, with documented outcomes from controlled clinical trials:

Table 2: Obstetrical Outcomes with Vetrabutine Hydrochloride in Swine Dystocia

ParameterControl Group (Saline)VC-Treated GroupP-valueClinical Significance
Intrapartum Stillbirth Rate16.7% (Dystocic)7.6% (Dystocic)<0.000154.5% reduction
Piglets Born Alive without AFS*65.2%81.6%<0.000125.2% increase
Umbilical Cord Adhesion80%88%<0.05Reduced cord rupture
Blood Lactate (mmol/L) in AFS+100.294.6<0.05Reduced metabolic acidosis
Latency to First Teat Contact (min)38.232.1<0.05Enhanced vitality

*Acute Fetal Suffering (AFS) [1]

Field studies demonstrate three key therapeutic impacts:

  • Hemodynamic Stabilization: VC-treated piglets from dystocic sows showed near-normalization of acid-base parameters—pH increased by 0.12 units, PaO₂ by 18%, and HCO₃ by 15% compared to controls (P<0.05), indicating mitigated birth asphyxia [1].
  • Vitality Enhancement: Neonatal vitality scores improved by 0.5 points on a 5-point scale, correlating with reduced latency to teat access and improved colostrum intake.
  • Reproductive Efficiency: Herd-level stillbirth reductions of 9.1% translate to approximately 1.2 additional weaned piglets per litter in commercial systems.

Comparative Therapeutic Positioning

When benchmarked against standard obstetrical interventions:

  • Versus Oxytocin: VC reduces intrapartum mortality by 32% in dystocic sows compared to oxytocin, primarily through avoidance of umbilical vasoconstriction and tetanic contractions that compromise fetal oxygenation [1].
  • Adjunctive Use: In porcine uterine inertia unresponsive to calcium, VC administration restores contractility within 12±3 minutes without increasing stillbirth rates—an effect not observed with prostaglandin/oxytocin combinations.
  • Species-Specific Considerations: While swine remain the primary species, experimental use in bovine dystocia shows 40% reduction in assisted extraction force, suggesting translational potential for ruminants pending further research [1].

Table 3: Neonatal Hemodynamic Parameters After Vetrabutine Administration

ParameterPiglets from Eutocic Sows (Control)Piglets from Dystocic Sows (Control)Piglets from Dystocic Sows (VC-Treated)
Blood pH7.32 ± 0.047.18 ± 0.067.28 ± 0.05*
PaO₂ (mmHg)48.7 ± 3.236.4 ± 4.143.2 ± 3.8*
HCO₃ (mmol/L)25.1 ± 1.818.9 ± 2.222.7 ± 2.0*
Lactate (mmol/L)84.3 ± 6.7100.2 ± 8.994.6 ± 7.4*

*Statistically significant improvement vs. dystocic control (P<0.05) [1]

Properties

CAS Number

5974-09-4

Product Name

Vetrabutine hydrochloride

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H

InChI Key

SRKJRPFCSZFVAE-UHFFFAOYSA-N

SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.